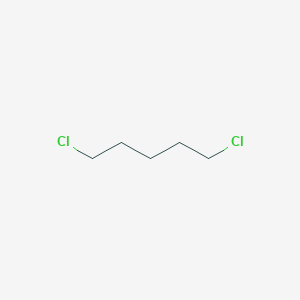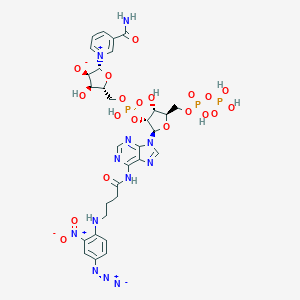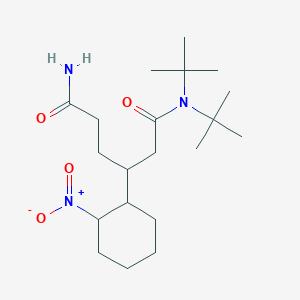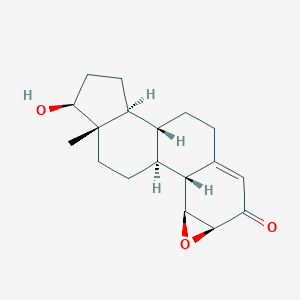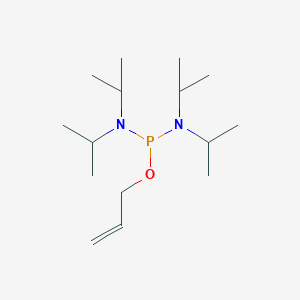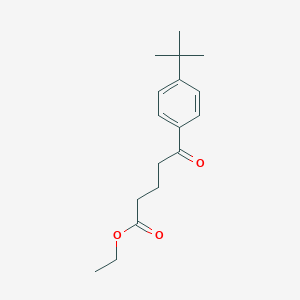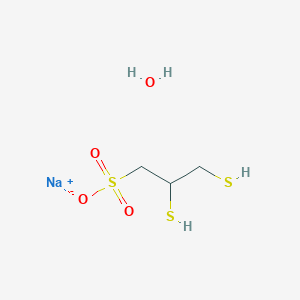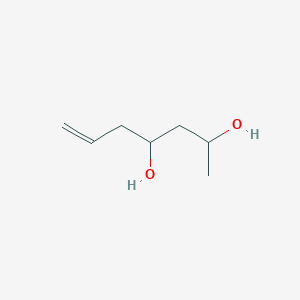
6-Heptene-2,4-diol
Vue d'ensemble
Description
6-Heptene-2,4-diol is a chemical compound with the molecular formula C7H14O2 . It has a molecular weight of 130.1849 .
Synthesis Analysis
The synthesis of 6-Heptene-2,4-diol could potentially involve the oxidation of alkenes, which can produce an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti-vicinal diols . The reaction requires an alkene and a peroxycarboxylic acid, as well as an appropriate solvent .Molecular Structure Analysis
The molecular structure of 6-Heptene-2,4-diol can be represented by the InChI string: InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 6-Heptene-2,4-diol could potentially include oxidation reactions, such as the formation of oxacyclopropane rings through the reaction of an alkene with peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .Physical And Chemical Properties Analysis
6-Heptene-2,4-diol has a molecular weight of 130.1849 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Synthetic Platform for New Compounds : Bicyclo[4.1.0]heptenes, a category to which 6-Heptene-2,4-diol is closely related, provide a versatile platform for producing new compounds with potential applications in organic synthesis and catalysis (Chung, Chang, & Kim, 2014).
Toughening Polylactide : A bifunctional lactide derivative related to 6-Heptene-2,4-diol has been shown to improve the toughness of polylactide, a biodegradable polymer, by incorporating a small percentage of the derivative (Jing & Hillmyer, 2008).
Synthesis of Prelactone C : An enantioselective preparation method for a compound similar to 6-Heptene-2,4-diol led to the first synthesis of (+)-prelactone C, a β-lactone isolated from Streptomyces (Esumi et al., 1997).
Atmospheric Chemistry : Studies show that atmospheric photolysis and gas-phase reactions of compounds structurally related to 6-Heptene-2,4-diol can produce substances like benzaldehyde, acetone, and acetic acid, contributing to atmospheric chemistry dynamics (Smith, Rigler, Kwok, & Atkinson, 1996).
Photochromism and Thermochromism : Certain derivatives of heptene diols exhibit photochromic and thermochromic properties, demonstrating potential in materials science (Gáplovský et al., 2000).
Catalytic Reactions and Novel Compound Synthesis : Various catalytic reactions involving heptene diols and their derivatives have been explored for the synthesis of novel compounds with high pharmacological activity (Hinkle & Lewis, 2013).
Optical Activity and Stereochemistry : The study of optical activity and stereochemistry of compounds structurally related to 6-Heptene-2,4-diol has been a focus, with implications in the synthesis of enantiomerically pure substances (Mori & Furukawa, 1995).
Liquid Crystalline Polymers : Research in the field of liquid crystalline polymers has utilized compounds related to 6-Heptene-2,4-diol, highlighting the versatility of these materials in various applications (Sun, Chang, & Li, 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
hept-6-ene-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSZUZSICAXOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337362 | |
| Record name | 6-Heptene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19781-76-1 | |
| Record name | 6-Heptene-2,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Heptene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



